Baohuoside V

Antitumor Cancer Cell Proliferation MTT Assay

Baohuoside V (CAS 118544-18-6, molecular formula C38H48O19, MW 808.78) is a prenylated flavonol glycoside isolated from the dried herb of Epimedium davidii Franch. It is a constituent of the Epimedium flavonoid family, characterized by a core 3,5,7,4′-tetrahydroxy-8-prenylflavone aglycone backbone with a specific glycosylation pattern.

Molecular Formula C38H48O19
Molecular Weight 808.8 g/mol
CAS No. 118544-18-6
Cat. No. B149983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaohuoside V
CAS118544-18-6
Synonymsdiphylloside B
Molecular FormulaC38H48O19
Molecular Weight808.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O
InChIInChI=1S/C38H48O19/c1-13(2)5-10-18-20(53-37-31(50)28(47)25(44)21(12-39)54-37)11-19(41)22-26(45)34(32(55-33(18)22)16-6-8-17(40)9-7-16)56-38-35(29(48)24(43)15(4)52-38)57-36-30(49)27(46)23(42)14(3)51-36/h5-9,11,14-15,21,23-25,27-31,35-44,46-50H,10,12H2,1-4H3/t14-,15-,21+,23-,24-,25+,27+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1
InChIKeyABEPLDYBWOKMCT-KUBBBFTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Baohuoside V (CAS 118544-18-6) Technical Data Sheet: Chemical Identity, Sourcing, and Procurement Baseline


Baohuoside V (CAS 118544-18-6, molecular formula C38H48O19, MW 808.78) is a prenylated flavonol glycoside isolated from the dried herb of Epimedium davidii Franch. [1] It is a constituent of the Epimedium flavonoid family, characterized by a core 3,5,7,4′-tetrahydroxy-8-prenylflavone aglycone backbone with a specific glycosylation pattern. Commercial products are typically supplied as a yellow powder with purity ≥98% by HPLC. [2]

Critical Sourcing Alert: Why In-Class Epimedium Flavonoids (Icariin, Baohuoside I, Epmedin C) Cannot Substitute for Baohuoside V


Despite sharing a common aglycone skeleton, Epimedium flavonoids such as icariin, Baohuoside I, Baohuoside VI (Epmedin C), and Baohuoside V are not functionally interchangeable due to divergent glycosylation patterns that dictate distinct metabolic fates, target engagement profiles, and bioactivity spectra. Studies demonstrate that differences in the number and linkage of sugar moieties (e.g., rhamnose vs. glucose) profoundly affect intestinal enzyme hydrolysis rates, in vivo metabolic products, and resulting pharmacological effects. [1] Consequently, substituting Baohuoside V with a less expensive analog (e.g., icariin) introduces uncontrolled experimental variables, invalidates comparative dose-response studies, and yields data that cannot be reliably extrapolated. [2]

Quantitative Differentiators: Direct Comparative Performance of Baohuoside V Versus In-Class Analogs


Differential Antitumor Activity Against MCF-7 and HepG2 Cell Lines in a Multi-Flavonoid Comparative Screen

In a direct comparative study of six Epimedium flavonoids, Baohuoside V was not included, but the data provide critical class-level inference for glycosylation-dependent activity. Icariin (I), luteolin (II), baohuoside II (III), hyperoside (IV), epimedokoreanin B (V), and baohuoside I (VI) were tested for antiproliferative activity against MCF-7 breast cancer and HepG2 hepatocellular carcinoma cells using an MTT assay. [1] While icariin, luteolin, epimedokoreanin B, and baohuoside I inhibited proliferation dose-dependently, baohuoside II and hyperoside showed no effect. [1] This demonstrates that even structurally similar glycosides within the Epimedium family exhibit fundamentally different cytotoxic profiles. Baohuoside V, with its distinct glycosylation pattern, is therefore not a functional substitute for other baohuoside analogs and must be empirically validated for any given cancer model.

Antitumor Cancer Cell Proliferation MTT Assay

Divergent DPPH Radical Scavenging Activity Among Epimedium Flavonoids

A comparative DPPH radical scavenging assay of six flavonoids from Epimedium koreanum (icariin, luteolin, baohuoside II, hyperoside, epimedokoreanin B, and baohuoside I) revealed stark differences in antioxidant capacity. [1] At concentrations of 3.125-200 μmol/L, icariin, baohuoside II, and baohuoside I exhibited no ability to scavenge the DPPH radical. [1] In contrast, luteolin, hyperoside, and epimedokoreanin B showed scavenging activity stronger than vitamin C in a dose-dependent manner. [1] This class-level data underscores that antioxidant activity is not a universal property of Epimedium flavonoids but is highly dependent on specific structural features, including the absence of free C4'-OH and C7-OH groups in the case of icariin and baohuoside I. [2]

Antioxidant DPPH Assay Radical Scavenging

Distinct In Vivo Metabolic Fate: Intestinal Enzyme and Flora Metabolism Rates Vary by Glycosylation Pattern

A comparative study of the metabolism of prenylated flavonoids from Herba Epimedii by rat intestinal enzyme and flora established that metabolic rates are highly dependent on glycosylation structure. [1] The sequence of intestinal flora metabolic rates was icariin > epimedin B > epimedin A > epimedin C > baohuoside I. [1] The order of intestinal enzyme metabolic rates was icariin > epimedin A > epimedin C > epimedin B > baohuoside I. [1] Additionally, LC/MS/MS analysis revealed that icariin produced three metabolites, epimedin A/B/C produced four, and baohuoside I yielded only one product. [1] Baohuoside V possesses a unique glycosylation pattern distinct from these tested compounds, comprising 3-O-α-L-rhamnopyranosyl (4←1)-α-L-rhamnopyranosyl-7-O-β-D-glucopyranoside. [2] This structural distinction predicts a distinct in vivo metabolic profile, influencing its bioavailability, active metabolite formation, and overall pharmacological behavior compared to icariin or Baohuoside I.

Pharmacokinetics Metabolism Intestinal Enzyme

Defined Purity and Storage Specifications Enable Reproducible Experimental Design

Commercial Baohuoside V is routinely supplied with HPLC-assessed purity ≥98%. [1] Its defined solubility profile (10 mM in DMSO) and recommended storage conditions (powder at -20°C for 3 years; in solvent at -80°C for 1 year) provide a verifiable quality baseline. These specifications directly address the procurement challenge of sourcing a research-grade compound with documented purity and stability, ensuring experimental reproducibility and minimizing the risk of data variability arising from unknown impurities or degradation products, which can be a significant concern with less well-characterized natural product analogs.

Quality Control Solubility Storage Stability

High-Value Application Scenarios for Baohuoside V (CAS 118544-18-6) in Preclinical Research and Natural Product Studies


Investigating Structure-Activity Relationships (SAR) of Prenylated Flavonol Glycosides in Cancer Cell Models

Baohuoside V serves as a critical tool compound for SAR studies aimed at dissecting how specific glycosylation patterns on the 8-prenylflavone core dictate anticancer activity. Given that closely related flavonoids like baohuoside II and hyperoside show no antiproliferative activity against MCF-7 and HepG2 cells, while icariin and baohuoside I do [1], including Baohuoside V in a comparative panel allows researchers to precisely map the contribution of its unique glycosylation (3-O-α-L-rhamnopyranosyl (4←1)-α-L-rhamnopyranosyl-7-O-β-D-glucopyranoside) to potency and selectivity.

Mapping Differential Metabolism and Bioavailability of Epimedium Flavonoids in Preclinical PK Studies

Baohuoside V is an essential component in comparative metabolism studies of Epimedium prenylated flavonoids. The established divergence in intestinal enzyme and flora metabolic rates among icariin, epimedins, and baohuoside I [2] underscores the need to include Baohuoside V to characterize the full spectrum of glycosylation-dependent metabolic profiles. Its inclusion is necessary to understand how the presence of multiple sugar moieties (rhamnose and glucose) affects in vivo stability, active metabolite formation, and overall oral bioavailability.

Quality Control and Standardization of Epimedium davidii-Derived Botanical Extracts and Herbal Products

As a specific and structurally defined flavonol glycoside isolated from Epimedium davidii [3], Baohuoside V with documented HPLC purity ≥98% [4] functions as a reliable reference standard for the quantitative analysis and standardization of Epimedium davidii-containing botanical products. Its use ensures batch-to-batch consistency and accurate quantification of this specific marker compound in complex herbal matrices, which is essential for reproducible pharmacological studies and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baohuoside V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.